molecular formula C22H16ClFN6OS B2689755 N-(2-chloro-4-methylphenyl)-2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide CAS No. 1207052-43-4

N-(2-chloro-4-methylphenyl)-2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide

Cat. No. B2689755
CAS RN: 1207052-43-4
M. Wt: 466.92
InChI Key: LXSGONVAWLSSIC-UHFFFAOYSA-N
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Description

N-(2-chloro-4-methylphenyl)-2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C22H16ClFN6OS and its molecular weight is 466.92. The purity is usually 95%.
BenchChem offers high-quality N-(2-chloro-4-methylphenyl)-2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-chloro-4-methylphenyl)-2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Probes for A2A Adenosine Receptor

Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine derivatives, like SCH 442416, demonstrate high affinity and selectivity as antagonists for the human A2A adenosine receptor (AR). These compounds have been modified to include various functional groups, enabling their use as molecular probes for studying the A2AAR. The modifications include ether-linked chain substituents at the phenyl group, enabling applications in PET imaging and fluorescent labeling for biological assays (Kumar et al., 2011).

Insecticidal Applications

Compounds incorporating the thiadiazole moiety, related to the chemical structure of interest, have been synthesized and assessed for their insecticidal properties against the cotton leafworm, Spodoptera littoralis. These studies demonstrate the potential of heterocyclic compounds in developing new insecticidal agents, showing a practical application in agricultural research (Fadda et al., 2017).

Antioxidant and Anticancer Properties

Triazolo-thiadiazoles, structurally similar to the compound , have been investigated for their antioxidant properties through various assays. Additionally, their anticancer activity was explored in HepG2 cells, where they exhibited significant cytotoxic effects, indicating their potential as therapeutic agents in cancer treatment (Sunil et al., 2010).

Synthesis and Bioactivity of Heterocycles

The synthesis of novel heterocyclic compounds, including pyrazolo and triazolo derivatives, has shown significant anti-inflammatory and antimicrobial activities. These compounds are synthesized through reactions involving pyrazole and thiadiazole moieties, suggesting a wide range of applications in medicinal chemistry and drug development (Sunder et al., 2013).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(2-chloro-4-methylphenyl)-2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide involves the reaction of 2-chloro-4-methylaniline with 2-bromoacetyl chloride to form N-(2-chloro-4-methylphenyl)-2-bromoacetamide. This intermediate is then reacted with 9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-thiol in the presence of a base to form the final product.", "Starting Materials": [ "2-chloro-4-methylaniline", "2-bromoacetyl chloride", "9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-thiol", "base" ], "Reaction": [ "Step 1: 2-chloro-4-methylaniline is reacted with 2-bromoacetyl chloride in the presence of a base to form N-(2-chloro-4-methylphenyl)-2-bromoacetamide.", "Step 2: N-(2-chloro-4-methylphenyl)-2-bromoacetamide is then reacted with 9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-thiol in the presence of a base to form the final product, N-(2-chloro-4-methylphenyl)-2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide." ] }

CAS RN

1207052-43-4

Product Name

N-(2-chloro-4-methylphenyl)-2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide

Molecular Formula

C22H16ClFN6OS

Molecular Weight

466.92

IUPAC Name

N-(2-chloro-4-methylphenyl)-2-[[11-(4-fluorophenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]acetamide

InChI

InChI=1S/C22H16ClFN6OS/c1-13-2-7-17(16(23)10-13)25-20(31)12-32-22-27-26-21-19-11-18(14-3-5-15(24)6-4-14)28-30(19)9-8-29(21)22/h2-11H,12H2,1H3,(H,25,31)

InChI Key

LXSGONVAWLSSIC-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=NN=C3N2C=CN4C3=CC(=N4)C5=CC=C(C=C5)F)Cl

solubility

not available

Origin of Product

United States

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